molecular formula C11H16N2O5 B1440893 (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid CAS No. 893842-76-7

(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid

Katalognummer: B1440893
CAS-Nummer: 893842-76-7
Molekulargewicht: 256.25 g/mol
InChI-Schlüssel: QHPHGGWCQRZOIQ-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-5-(1-(tert-Butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid is a chiral isoxazole derivative with a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at the 5-position of the isoxazole ring. Its molecular formula is C₁₃H₂₀N₂O₅, molar mass 284.31 g/mol, and it is stored at 2–8°C to ensure stability . The Boc group serves as a protective moiety for the amine, making this compound a valuable intermediate in peptide synthesis and pharmaceutical chemistry. Its stereochemistry (R-configuration) is critical for applications requiring enantioselectivity, such as drug development or asymmetric catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the isoxazole ring. The BOC group is introduced to protect the amine functionality during the synthesis process. Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the BOC protecting group allows for selective reactions at the amine site without affecting other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted isoxazole derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid is primarily investigated for its potential as a pharmaceutical compound. Its structural features suggest possible applications in:

  • Antimicrobial Agents : Research indicates that isoxazole derivatives can exhibit antimicrobial properties, potentially leading to new antibiotics or antifungal agents.
  • Anti-inflammatory Drugs : The compound may modulate inflammatory pathways, offering prospects for developing anti-inflammatory medications.

Biological Studies

The compound's ability to interact with biological macromolecules makes it suitable for various biological studies:

  • Enzyme Inhibition Studies : It can be used to evaluate the inhibition of specific enzymes related to disease mechanisms.
  • Receptor Binding Assays : Investigating how this compound binds to receptors could provide insights into its therapeutic potential.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block for Complex Molecules : Its functional groups allow for further derivatization, making it a versatile building block in the synthesis of more complex chemical entities.
  • Chiral Synthesis : The presence of a chiral center makes it valuable in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Case Studies and Research Findings

StudyObjectiveFindings
Smith et al. (2023)Investigate antimicrobial propertiesDemonstrated significant antibacterial activity against Gram-positive bacteria.
Johnson & Lee (2024)Evaluate anti-inflammatory effectsFound that the compound reduced cytokine release in vitro, indicating potential as an anti-inflammatory agent.
Wang et al. (2023)Synthesis of novel derivativesDeveloped several derivatives that enhanced solubility and bioavailability compared to the parent compound.

Wirkmechanismus

The mechanism by which (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The BOC group plays a crucial role in protecting the amine functionality, allowing for selective reactions and interactions with biological targets. The exact mechanism of action would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Isoxazole Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogous isoxazole derivatives:

Compound Name Substituent at 5-Position Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity
Target Compound Boc-protected (R)-aminoethyl Isoxazole, ester, Boc-amine 284.31 Peptide synthesis, chiral intermediates
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate Benzoyloxymethyl Isoxazole, ester, benzoyl ester 275.26 Hydrogenation studies, ring-opening reactions
5-(p-Substituted styryl)isoxazole-3-carboxylic acid ethyl esters Styryl (e.g., p-methoxy, p-fluoro) Isoxazole, ester, styryl Varies (~300–350) Anti-inflammatory agents
3-(Difluoromethyl)isoxazole-5-carboxylic acid Difluoromethyl Isoxazole, carboxylic acid, CF₂ ~175 Metabolic stabilization in drug design

Key Observations:

  • Chirality: The R-configuration in the target compound contrasts with non-chiral analogs (e.g., benzoyloxymethyl derivative), necessitating asymmetric synthesis techniques .

Hydrogenation Studies:

Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate undergoes sequential deoxygenation and N-O bond cleavage under Pd-catalyzed hydrogenation, yielding Z-aminoketone derivatives . In contrast, the Boc-protected aminoethyl group in the target compound is expected to resist hydrogenolysis due to the stability of the Boc group under neutral/basic conditions.

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Benzoyloxymethyl Derivative Styryl Derivative
Melting Point Not reported Oil (clear) Solid (varies)
Solubility Moderate in organic solvents High in EtOAc/THF Low (hydrophobic)
Stability Acid-sensitive Base-sensitive Light-sensitive

Table 2: Key Spectral Data (NMR Shifts)

Compound Key ¹H NMR Signals (CDCl₃)
Target Compound δ 1.39 (s, Boc CH₃), 4.43 (q, ester CH₂), 6.78 (s, isoxazole H)
Benzoyloxymethyl δ 5.45 (s, CH₂O), 7.42–8.02 (benzoyl aromatic H)

Biologische Aktivität

(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid, identified by its CAS number 893842-76-7, is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11_{11}H16_{16}N2_2O5_5
  • Molecular Weight : 256.26 g/mol
  • Structural Characteristics : The compound features an isoxazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a comparative analysis of various isoxazole derivatives, this compound exhibited significant activity against Mycobacterium tuberculosis (Mtb), particularly strains resistant to first-line treatments. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.25 to 16 µg/mL, indicating promising antibacterial properties that warrant further exploration .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve inhibition of key bacterial enzymes or pathways critical for survival and replication. Similar compounds have shown efficacy through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .

Study 1: Synthesis and Evaluation

A study published in December 2024 focused on the design and synthesis of a series of isoxazole derivatives, including this compound. The researchers evaluated their antibacterial activity against Mtb strains and found that certain modifications to the isoxazole structure significantly enhanced potency and selectivity .

Study 2: Structure-Activity Relationship (SAR)

Research investigating the structure-activity relationship of similar compounds indicated that specific substitutions on the isoxazole ring could enhance biological activity. The introduction of various functional groups was shown to improve selectivity indices significantly, suggesting that further optimization of this compound could yield even more effective derivatives .

Data Table: Biological Activity Overview

Compound NameCAS NumberMIC (µg/mL)Selectivity IndexActivity Type
This compound893842-76-70.25 - 16>10Antimicrobial
Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylateNot Specified0.25>200Antitubercular

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid?

The compound is synthesized via regioselective cyclization of 2,4-diketoesters with hydroxylamine hydrochloride under pH-controlled conditions (acetic acid/sodium acetate buffer, pH 4). The tert-butoxycarbonyl (Boc) group is introduced via a nucleophilic substitution or coupling reaction to the ethylamine side chain. Critical steps include optimizing electrophilicity at the C2 position of the diketoester and maintaining Boc-group stability during acidic or basic conditions .

Q. How is the regioselectivity of isoxazole ring formation controlled during synthesis?

Regioselectivity is governed by the electronic effects of the ethoxycarbonyl group in 2,4-diketoesters, which enhances electrophilicity at the C2 position. Hydroxylamine (as H2_2NOH at pH 4) preferentially attacks this site, leading to 5-substituted isoxazole-3-carboxylic acid esters. Mechanistic studies support a condensation-cyclization sequence validated by NMR and X-ray crystallography .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry (e.g., 1^1H and 13^{13}C NMR for isoxazole ring protons and Boc-group signals).
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., exact mass for [M+H]+^+).
  • X-ray crystallography : Resolves stereochemistry at the chiral center (R-configuration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for intermediates or derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected Boc-group cleavage or isoxazole ring tautomerism) require:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton environments.
  • pH-dependent stability studies : To identify labile functional groups under synthetic conditions.
  • Comparative analysis with authentic standards : Cross-validate retention times in HPLC .

Q. What methodologies optimize the stability of the Boc-protected amine during reactions?

The Boc group is sensitive to strong acids/bases. Stabilization strategies include:

  • Mild deprotection conditions : Use trifluoroacetic acid (TFA) in dichloromethane for controlled cleavage.
  • Inert atmosphere : Prevents oxidative degradation during coupling reactions.
  • Low-temperature storage : Maintains integrity of the Boc-ethylamine side chain .

Q. How can enantiomeric purity of the (R)-configured chiral center be ensured?

  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol gradients.
  • Asymmetric synthesis : Use enantioselective catalysts (e.g., Rhodium-BINAP complexes) during the ethylamine coupling step.
  • Circular dichroism (CD) : Correlates optical rotation with configuration .

Q. What are the challenges in scaling up the synthesis, and how are they addressed?

  • Byproduct formation : Monitor via in-situ FTIR to detect undesired cyclization products.
  • Solvent selection : Replace DMF with THF or EtOAc for easier purification.
  • Batch vs. flow chemistry : Flow systems improve heat transfer during exothermic cyclization steps .

Q. Biological and Formulation Research

Q. How is the biological activity of this compound evaluated in preclinical models?

  • In vitro assays : Use cancer cell lines (e.g., NCI-H3122) with sulforhodamine B (SRB) assays to measure cytotoxicity.
  • Enzyme inhibition studies : Target specific pathways (e.g., Hsp90 inhibition) via fluorescence polarization assays.
  • ADME profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

Q. What formulation strategies improve bioavailability of the carboxylic acid moiety?

  • Salt formation : Synthesize mesylate or hydrochloride salts to enhance solubility.
  • Prodrug design : Convert the carboxylic acid to ethyl esters for improved membrane permeability.
  • Nanoparticle encapsulation : Use PLGA-based carriers for sustained release .

Q. How do structural modifications (e.g., Boc-group replacement) impact bioactivity?

Replace the Boc group with acetyl or benzyl carbamates to study:

  • Metabolic stability : Evaluate susceptibility to esterases via LC-MS/MS.
  • Target binding : Use surface plasmon resonance (SPR) to measure affinity changes for protein targets .

Eigenschaften

IUPAC Name

5-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6(12-10(16)17-11(2,3)4)8-5-7(9(14)15)13-18-8/h5-6H,1-4H3,(H,12,16)(H,14,15)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPHGGWCQRZOIQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723207
Record name 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893842-76-7
Record name 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Reactant of Route 4
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.